Product packaging for AMP-945(Cat. No.:CAS No. 1393653-34-3)

AMP-945

Cat. No.: B8786493
CAS No.: 1393653-34-3
M. Wt: 527.6 g/mol
InChI Key: AWJVIOYPZZZYAX-UHFFFAOYSA-N
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Description

Fundamental Roles of FAK as a Non-Receptor Tyrosine Kinase

FAK is a cytoplasmic tyrosine kinase that is crucial for integrin-mediated signal transduction and also participates in signaling initiated by other cell surface receptors. nih.gov Its activation is triggered by integrin clustering upon binding to ECM ligands, leading to autophosphorylation at tyrosine 397 (Y397). imrpress.comnih.gov This phosphorylation creates a binding site for Src family kinases, forming a FAK-Src complex that further phosphorylates FAK and other proteins within focal adhesions. imrpress.comnih.gov This complex initiates multiple downstream signaling pathways. imrpress.comnih.gov

Regulation of Cellular Adhesion and Mechanotransduction

FAK plays a significant role in regulating cellular adhesion and mechanotransduction, the process by which cells sense and respond to mechanical stimuli from their environment. imrpress.compnas.orgfrontiersin.orgmdpi.com It enriches focal contacts, linking the ECM with actin filaments and regulating cellular migration and signaling. imrpress.com FAK is one of the first molecules recruited to developing focal adhesions in response to external mechanical stimuli, and its activation by autophosphorylation is considered a trigger for intracellular mechanotransduction. frontiersin.orgmdpi.com Mechanical forces applied at focal adhesions can directly activate FAK by inducing conformational changes. pnas.orgmdpi.com This mechanosensing role is crucial for cells to respond to externally applied forces and migrate towards stiffer substrates. pnas.org

Influence on Cell Survival, Proliferation, and Migration

The FAK-Src signaling axis controls various cellular tasks, including cell survival, proliferation, and migration. imrpress.com Activation of FAK triggers downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell cycle progression, anti-apoptotic signaling, and cell survival. imrpress.com FAK positively regulates tumor cell survival and proliferation through both kinase-dependent and kinase-independent mechanisms. frontiersin.orgfrontiersin.org It can also promote cell survival in suspension, a process known as anoikis apoptosis resistance, which is crucial for tumor proliferation. frontiersin.org Activated Src and FAK work together to encourage cell migration by inducing changes to the actin cytoskeleton and enhancing cell motility. imrpress.com FAK is a key driver of invasion and metastasis in cancer by regulating cell motility and adhesion. nih.govtandfonline.com

Dysregulation of FAK Signaling in Disease States

Overexpression and activation of FAK have been linked to a variety of pathological disorders, including cancers and fibrotic diseases. imrpress.comnih.govabmole.com

FAK Overexpression and Activation in Oncogenesis

FAK is frequently overexpressed and activated in many cancer types and is associated with poor prognosis in human cancers. frontiersin.orgnih.govfrontiersin.orgnih.gov FAK activation promotes tumor growth, invasion, metastasis, and angiogenesis through both kinase-dependent and kinase-independent pathways. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org Mechanisms of FAK overexpression in cancer include copy number amplification of the PTK2 gene and transcriptional activation by factors like NF-κB and Nanog. nih.gov FAK promotes tumorigenesis by maintaining cell survival signaling, enhancing cell motility, and contributing to processes like angiogenesis and the epithelial to mesenchymal transition (EMT). nih.govfrontiersin.org

FAK's Contribution to Fibrotic Processes

FAK is considered a potential mediator of fibrosis, and increased FAK expression and activity are hallmarks of idiopathic pulmonary fibrosis. nih.govplos.org FAK plays a pivotal role in liver fibrosis through the activation and differentiation of hepatic stellate cells, stimulation of myofibroblast proliferation, and resistance to apoptosis. plos.org Inhibition of FAK signaling may be a potential target for preventing liver fibrosis. plos.org Studies have shown that pharmacological or siRNA-mediated targeting of FAK can abrogate bleomycin-induced lung fibrosis and impair the acquisition of a profibrotic phenotype. nih.gov FAK is also involved in tumor-induced fibrosis, where its inhibition can downregulate fibrosis and decrease collagen deposition. frontiersin.org

Role in Tumor Microenvironment Modulation and Immunosuppression

FAK is crucial for sustaining the tumor microenvironment (TME). frontiersin.orgfrontiersin.org It influences various TME cell populations, ECM architecture, and associated signaling pathways involved in immunosuppression and matrix regulation. frontiersin.org FAK expression drives the establishment of an immunosuppressive TME by increasing the expression of various chemokines and promoting the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). frontiersin.orgfrontiersin.orgaacrjournals.org FAK also plays a key role in tumor angiogenesis. frontiersin.orgnih.govnih.govtandfonline.com FAK inhibition can reduce fibrosis and immune cell infiltration in the TME, suggesting that targeting FAK might overcome resistance to immunotherapy and chemotherapy. aacrjournals.org

AMP-945 (Narmafotinib) is an orally active inhibitor of focal adhesion kinase (FAK). abmole.commedchemexpress.commedchemexpress.commedkoo.com It is a selective and potent FAK inhibitor. medkoo.com Preclinical studies have shown that this compound effectively reduces phosphorylation of FAK and downstream signaling molecules. medkoo.com this compound has demonstrated antitumor activity in xenograft tumor models, particularly when combined with chemotherapy or immune checkpoint inhibitors, supporting its role in modifying the tumor microenvironment. medkoo.com this compound is currently undergoing clinical trials for advanced pancreatic cancer. onclive.comprnewswire.compatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32F3N5O2 B8786493 AMP-945 CAS No. 1393653-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1393653-34-3

Molecular Formula

C28H32F3N5O2

Molecular Weight

527.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]ethyl]phenyl]acetamide

InChI

InChI=1S/C28H32F3N5O2/c1-36-13-11-19(12-14-36)21-8-10-24(25(15-21)38-2)35-27-33-17-22(28(29,30)31)23(34-27)9-7-18-5-3-4-6-20(18)16-26(32)37/h3-6,8,10,15,17,19H,7,9,11-14,16H2,1-2H3,(H2,32,37)(H,33,34,35)

InChI Key

AWJVIOYPZZZYAX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)CCC4=CC=CC=C4CC(=O)N)C(F)(F)F)OC

Origin of Product

United States

Amp 945 Narmafotinib : a Potent and Selective Fak Inhibitor

Historical Context and Origin of AMP-945 Research

The research leading to the development of this compound originated from efforts to target Focal Adhesion Kinase for therapeutic purposes. FAK was identified as a promising target due to its overexpression and hyperactivation in various cancers and its involvement in processes critical for tumor growth, progression, and metastasis. nih.govnih.govresearchgate.net Early research focused on understanding the role of FAK in cell signaling and disease pathogenesis. nih.gov this compound was developed as an orally available, potent, and selective inhibitor of FAK, with the aim of exploring its anti-tumor potential and its utility in treating fibrotic diseases. ampliatx.comspringer.comguidetoimmunopharmacology.org The compound was developed by Cancer Therapeutics CRC and Cytopia Inc., with development currently being advanced by Amplia Therapeutics. springer.com Preclinical studies demonstrated promising data for this compound in various cancer models, including pancreatic and ovarian cancer, as well as in models of fibrotic diseases of the lung and liver. ampliatx.com

Molecular Mechanism of Action of this compound

This compound exerts its therapeutic effects primarily through the inhibition of Focal Adhesion Kinase. As a potent and selective FAK inhibitor, it interferes with the enzymatic activity of FAK, thereby modulating downstream signaling pathways. medchemexpress.comabmole.comasco.org

Specificity and Potency of FAK Kinase Inhibition

Narmafotinib (this compound) is characterized as a highly potent and selective inhibitor of FAK. asco.orgampliatx.comascopubs.org It functions as an orally active inhibitor of the FAK enzyme, with a reported KD value of 0.21 nM. medchemexpress.comabmole.commedchemexpress.com This low KD value indicates a high binding affinity and thus potent inhibition of FAK. Studies have shown that this compound exhibits significant selectivity for FAK, with over 200-fold selectivity over Pyk2, another related kinase. probechem.com Its high degree of selectivity across a broad panel of kinases is considered a key factor contributing to its profile. ampliatx.comprobechem.com

The potency and selectivity of this compound are illustrated by its activity in cellular assays. For instance, it inhibits the autophosphorylation of FAK at the Tyr397 residue in MDA-MB-231 cells with an IC50 of 7 nM. medchemexpress.comabmole.commedchemexpress.com This demonstrates its effectiveness in inhibiting FAK activity at biologically relevant concentrations.

Here is a summary of this compound's inhibition data:

TargetAssay TypeValueUnitCell LineReference
FAKKD0.21nMIn vitro medchemexpress.comabmole.commedchemexpress.com
FAKIC507nMMDA-MB-231 medchemexpress.comabmole.commedchemexpress.com
Pyk2Selectivity>200-fold-In vitro probechem.com

Impact on FAK Autophosphorylation at Key Residues (e.g., Tyr397)

A critical step in the activation of FAK signaling is its autophosphorylation at specific tyrosine residues, particularly at Tyr397. nih.govnih.govresearchgate.net This phosphorylation event is crucial as it creates a binding site for various signaling proteins, including those containing SH2 domains, such as Src family kinases. nih.govnih.gov this compound effectively inhibits this key autophosphorylation event. Data shows that Narmafotinib inhibits the autophosphorylation of FAK at the Tyr397 residue in MDA-MB-231 cells with an IC50 of 7 nM. medchemexpress.comabmole.commedchemexpress.com By blocking the phosphorylation at this crucial site, this compound prevents the full activation of FAK and the subsequent recruitment of downstream signaling molecules, thereby disrupting FAK-mediated cellular processes. nih.govnih.gov

Downstream Signaling Pathway Modulation by this compound

Inhibition of FAK by this compound leads to the modulation of several downstream signaling pathways that are regulated by FAK activity.

Effects on Integrin-Mediated Signaling

Integrins are cell surface receptors that mediate cell adhesion to the extracellular matrix (ECM). researchgate.netportlandpress.com Upon binding to ECM ligands, integrins cluster and recruit various proteins, including FAK, to form focal adhesions. nih.govportlandpress.com FAK acts as a central signaling molecule within these structures, integrating signals from the ECM and initiating downstream cascades that influence cell behavior. researchgate.netnih.govportlandpress.com Integrin-mediated signaling is crucial for processes such as cell migration, invasion, and survival. portlandpress.com By inhibiting FAK, this compound disrupts the signaling initiated at focal adhesions, thereby affecting integrin-mediated processes. ampliatx.com This includes modulating the bidirectional interactions between cancer cells and the ECM. ampliatx.com

Influence on Related Kinase Pathways (e.g., AKT, MAPK)

FAK signaling is intricately linked to other important intracellular signaling pathways, including the PI3K/AKT and MAPK pathways. researchgate.netnih.govguidetopharmacology.orgampliatx.comresearchgate.net FAK can activate the PI3K/AKT pathway, which is involved in cell survival and proliferation. researchgate.net FAK can also influence the MAPK/ERK pathway, which plays a role in cell proliferation, differentiation, and migration. medchemexpress.comresearchgate.netprobechem.com By inhibiting FAK, this compound can modulate the activity of these downstream kinases. While specific detailed research findings on this compound's direct impact on AKT and MAPK activity were not extensively detailed in the provided search results, the known interactions between FAK and these pathways suggest that FAK inhibition by this compound would likely lead to a reduction in their activation. researchgate.net Preclinical data supports the activity of narmafotinib in combination with chemotherapy, which can involve modulation of these pathways. ampliatx.com

Modulation of Extracellular Matrix Interactions

Focal Adhesion Kinase (FAK), inhibited by this compound (Narmafotinib), plays a critical role in transducing signals from integrin receptors, which are activated through interactions with the extracellular matrix (ECM). asco.org This interaction is essential for regulating various cellular processes, including survival, proliferation, and migration. asco.orgresearchgate.net In aggressive cancers like pancreatic ductal adenocarcinoma (PDAC), the tumor microenvironment (TME) is characterized by a dense desmoplastic stroma with extensive ECM deposition and remodeling. ampliatx.comnih.govfrontiersin.org This fibrotic reaction promotes tissue stiffness, which can drive tumor progression and contribute to poor responses to chemotherapy. ampliatx.comnih.govfrontiersin.org

FAK is often overexpressed and hyperactivated in aggressive cancers, and its reciprocal tumor-stromal interactions modulate matrix architecture and tissue stiffness. nih.gov Inhibition of FAK has been shown to reduce fibrosis in preclinical models. ampliatx.comnih.gov Preclinical studies with this compound have demonstrated potent anti-fibrotic activity both in vitro and in vivo. aacrjournals.org In mouse models of PDAC, this compound treatment inhibited collagen deposition and cross-linking, key components of the fibrotic ECM. aacrjournals.org This reduction in the stiffness and density of the fibrous tissue surrounding cancer cells "primes" the tumor, potentially making it more susceptible to chemotherapy. pancreaticcancer.net.augarvan.org.au

Research findings indicate that FAK inhibition can influence the tumor microenvironment by affecting cancer-associated fibroblasts (CAFs), which are key stromal cells that secrete ECM proteins and contribute to fibrosis. nih.govfrontiersin.orgmdpi.com Inhibition of FAK reduces CAF recruitment and TME fibrosis. nih.gov The modulation of the ECM by FAK inhibitors like this compound is a promising strategy to enhance the effectiveness of other therapies by altering the physical and biochemical cues within the tumor microenvironment. frontiersin.orggarvan.org.au

Preclinical data supports that narmafotinib (this compound) significantly reduces pancreatic cancer-associated fibrosis through the inhibition of FAK activity in disease-bearing mice. ampliatx.com This reduction in fibrosis is linked to improved chemotherapy response in several in vivo pancreatic cancer models. ampliatx.com

The following table summarizes key preclinical findings related to this compound's impact on the extracellular matrix:

Study ModelThis compound Effect on ECMOutcomeSource
Mouse models of PDACInhibited collagen deposition and cross-linkingPotentiated chemotherapy effect, increased survival aacrjournals.org
Disease-bearing miceSignificantly reduces pancreatic cancer-associated fibrosisImproved chemotherapy response ampliatx.com
Experimental modelsReduces stiffness and density of fibrous tissue'Primes' tumor for chemotherapy, reduces growth and spread (preclinical) pancreaticcancer.net.augarvan.org.au

Preclinical Investigations of Amp 945 in Oncological Models

Pancreatic Cancer Research

Pancreatic ductal adenocarcinoma (PDAC), the most common form of pancreatic cancer, is characterized by a dense, fibrotic tumor microenvironment (TME) that contributes to its aggressive nature and resistance to conventional therapies. nih.govfrontiersin.orgfortunejournals.com FAK is a key mediator of the interactions between tumor cells and the extracellular matrix (ECM), influencing stromal remodeling and tissue stiffness. nih.gov AMP-945, as a FAK inhibitor, has been explored for its potential to modulate this environment and enhance the efficacy of chemotherapy in preclinical models of pancreatic cancer. garvan.org.auampliatx.com

Efficacy in In Vitro Pancreatic Cancer Cell Models

In vitro studies have demonstrated the ability of this compound to inhibit FAK activity in cancer cell lines. Narmafotinib (this compound) is a potent and selective inhibitor of FAK with a KD of 0.21 nM. medchemexpress.com It has been shown to inhibit the autophosphorylation of FAK at the Y397 site in MDA-MB-231 cells with an IC50 of 7 nM. medchemexpress.com This inhibition of FAK autophosphorylation is a key indicator of reduced FAK activity. asco.orgresearchgate.netoncotarget.com While MDA-MB-231 is a breast cancer cell line, the finding regarding FAK autophosphorylation inhibition is relevant as FAK's role in signaling pathways is conserved across different cancer types. This compound has also shown low general cellular toxicity in MDA-MB-231 cells with an IC50 of 2.7 μM. medchemexpress.com

Therapeutic Potential in In Vivo Murine Pancreatic Cancer Models

Preclinical studies using in vivo murine models of pancreatic cancer have investigated the therapeutic potential of this compound, particularly in combination with standard-of-care chemotherapies like FOLFIRINOX or gemcitabine (B846) and nab-paclitaxel. asco.orgampliatx.comampliatx.comclinicaltrialsarena.comfirstwordpharma.com These studies aim to evaluate the impact of this compound on tumor growth, survival, and its ability to enhance the effects of chemotherapy.

Xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice, are commonly used to study tumor behavior and evaluate potential therapies. Both orthotopic (implantation in the corresponding organ) and subcutaneous (implantation under the skin) approaches have been utilized in pancreatic cancer research involving this compound. asco.orgfrontiersin.orgresearchgate.netmdpi.comnih.gov

Studies using patient-derived xenograft (PDX) models of pancreatic cancer in both subcutaneous and orthotopic formats have investigated the combination of this compound with FOLFIRINOX. asco.orgresearchgate.net These studies involved administering this compound prior to the chemotherapy regimen. asco.orgresearchgate.net

Patient-derived xenograft (PDX) models are generated by implanting tumor tissue directly from a patient into immunocompromised mice. researchgate.netnih.gov These models are considered to better recapitulate the heterogeneity and characteristics of human tumors, including the stromal components, compared to cell line-derived xenografts. researchgate.netnih.govcriver.com

In PDX models of pancreatic cancer, the combination of this compound and FOLFIRINOX significantly improved survival compared to FOLFIRINOX alone. asco.orgresearchgate.net In a subcutaneous model, the combination increased survival by approximately 35%. asco.orgresearchgate.net In an orthotopic model, median survival was extended by approximately 30% with the combination therapy. asco.orgresearchgate.net These models also showed a significant reduction in tumor size and clear evidence of on-target FAK inhibition, indicated by a reduction in pY397FAK levels in the tumors of the combination therapy groups. asco.orgresearchgate.net Additionally, a significant increase in cleaved caspase-3, a marker of apoptosis, was observed in the combination therapy groups. asco.orgresearchgate.net

Data from preclinical studies in disease-bearing mice also demonstrated that narmafotinib (AMP945) significantly reduces pancreatic cancer-associated fibrosis through inhibition of FAK activity. ampliatx.com Furthermore, in a number of in vivo pancreatic cancer models, narmafotinib has been shown to improve chemotherapy response. ampliatx.com

Orthotopic and Subcutaneous Xenograft Studies

Remodeling of the Tumor Microenvironment

The tumor microenvironment (TME) in pancreatic cancer is characterized by a dense desmoplastic reaction, involving the excessive deposition of extracellular matrix components, particularly collagen, and the presence of various stromal cells. frontiersin.orgfortunejournals.comnih.govmdpi.com This dense stroma creates a physical barrier that hinders drug delivery and contributes to treatment resistance. frontiersin.orgpancreaticcancer.net.au FAK plays a significant role in the formation and remodeling of this fibrotic tissue. garvan.org.aupancreaticcancer.net.au

Preclinical studies suggest that this compound can remodel the pancreatic cancer TME. asco.orgresearchgate.netampliatx.comfirstwordpharma.compancreaticcancer.net.aupancreaticcentre.org.au By inhibiting FAK, this compound can impact the interactions between tumor cells and the stromal components. pancreaticcancer.net.au

A key aspect of TME remodeling by FAK inhibitors like this compound is the reduction of tumor stroma stiffness and density. Preclinical studies in experimental models have shown that AMP945 can effectively block FAK and reduce the stiffness and density of the connective tissue surrounding the cancer cells, known as the stroma. garvan.org.aupancreaticcancer.net.au This reduction in stiffness and density can "prime" the tumor, potentially making cancer cells more sensitive to chemotherapy. garvan.org.au On a less stiff surface, cancer cells may become stalled, increasing their vulnerability to chemotherapy. garvan.org.au This effect has been observed to reduce both pancreatic cancer growth and spread in models. garvan.org.au

Data Table: Effects of this compound in Pancreatic Cancer Models

Study TypeModel TypeCombination TherapyKey FindingsSource Index
In VitroMDA-MB-231 cellsN/AInhibits FAK autophosphorylation (Y397) with IC50 = 7 nM. Low cellular toxicity (IC50 = 2.7 μM). medchemexpress.com
In VivoMurine PDX (Subcutaneous)This compound + FOLFIRINOXIncreased survival by ~35% vs FOLFIRINOX alone. Reduced tumor size. Reduced pY397FAK. Increased cleaved caspase-3. asco.orgresearchgate.net
In VivoMurine PDX (Orthotopic)This compound + FOLFIRINOXExtended median survival by ~30% vs FOLFIRINOX alone. Reduced tumor size. Reduced pY397FAK. Increased cleaved caspase-3. asco.orgresearchgate.net
In VivoDisease-bearing miceNarmafotinib (AMP945)Significantly reduces pancreatic cancer-associated fibrosis. Improves chemotherapy response. ampliatx.com
Preclinical ModelsExperimental ModelsAMP945Reduces stiffness and density of tumor stroma. Primes tumor for chemotherapy. Reduces growth and spread. garvan.org.aupancreaticcancer.net.au
Inhibition of Collagen Deposition and Cross-linking

Preclinical studies have shown that this compound possesses potent anti-fibrotic activity both in vitro and in vivo. aacrjournals.orgpatsnap.com In mouse models of pancreatic ductal adenocarcinoma (PDAC), pulsed dosing of this compound has been observed to inhibit collagen deposition and cross-linking. aacrjournals.orgpatsnap.com This effect is significant as the dense fibrous tissue, or stroma, surrounding pancreatic tumors acts as a barrier to drug delivery and contributes to drug resistance. garvan.org.aupancreaticcancer.net.au In vitro studies conducted at the Garvan Institute demonstrated that this compound strongly inhibits fibroblast remodeling, new collagen deposition, and collagen crosslinking in a dose-dependent manner. ampliatx.com By reducing the stiffness and density of this connective tissue, this compound "primes" the tumor for chemotherapy and may reduce its ability to spread. garvan.org.aupancreaticcancer.net.au

Sensitization of Pancreatic Cancer to Chemotherapy

This compound has shown promising activity in preclinical models of pancreatic cancer by sensitizing tumors to standard-of-care chemotherapy regimens. clinicaltrialsarena.comfirstwordpharma.com This sensitization is attributed, in part, to its ability to target the tumor microenvironment and break down the defenses of pancreatic tumors. garvan.org.aupancreaticcancer.net.au

Synergistic Effects with Gemcitabine and Nab-Paclitaxel (Abraxane)

Preclinical data has demonstrated the benefit of combining this compound with gemcitabine and nab-paclitaxel. clinicaltrialsarena.comfirstwordpharma.comasx.com.au Studies have shown that this compound, when used in combination with gemcitabine and nab-paclitaxel, significantly extends the life of mice harboring pancreatic tumors. asx.com.au In one study using the aggressive KPC mouse model of pancreatic cancer, the addition of this compound pre-treatment to the gemcitabine/Abraxane regimen resulted in a 27% improvement in survival. biomelbourne.org Another study using cancer cells derived from a human pancreatic cancer transplanted into mice (the TKCC-10-LO orthotopic model) showed a 33% increase in median survival time when intermittent oral doses of this compound were added to gemcitabine/Abraxane, compared to gemcitabine/Abraxane alone. biomelbourne.org

Enhancement of Apoptosis Induction (e.g., cleaved caspase-3)

Studies investigating the combination of this compound with FOLFIRINOX in mouse models of pancreatic cancer have shown a significant increase in cleaved caspase-3 levels in the combination therapy groups. ascopubs.orgresearchgate.netresearchgate.netasco.org Cleaved caspase-3 is a marker of apoptosis, indicating that the combination treatment enhances programmed cell death in tumor cells. ascopubs.orgresearchgate.netresearchgate.netasco.orgthieme-connect.comnih.govthno.orgeurekaselect.comresearchgate.net

Impact on Tumor Growth and Metastasis in Preclinical Settings

Preclinical studies suggest that this compound can impact tumor growth and reduce the ability of pancreatic cancer to spread. garvan.org.aupancreaticcancer.net.auaacrjournals.orgresearchgate.net By targeting FAK and reducing the stiffness and density of the tumor stroma, this compound creates a softer surface where cancer cells become stalled, rendering them more sensitive to chemotherapy and reducing both pancreatic cancer growth and spread in models. garvan.org.au FAK plays a key role in tumor cell growth, invasion, and metastasis. aacrjournals.orgresearchgate.net

Ovarian Cancer Research

Preclinical studies have also explored the potential of this compound in ovarian cancer. ampliatx.comcancerresearchhorizons.comasx.com.aubiospace.comlistcorp.com Research with this compound has been conducted in mouse models of chemotherapy-resistant high-grade serous ovarian cancer (HGSOC). asx.com.aubiospace.com Data from these studies indicate that this compound is active in these models and demonstrates improved tumor growth inhibition activity compared to a PARP inhibitor (niraparib), which is a standard-of-care agent for this patient population. asx.com.aubiospace.com Notably, this compound showed promising activity in a model where niraparib (B1663559) therapy was ineffective. asx.com.aubiospace.com These results build on previous research indicating that FAK enzyme activity is upregulated in chemotherapy-resistant ovarian cancer and that FAK inhibition can re-sensitize the cancer to standard-of-care chemotherapy and immunotherapy. asx.com.aubiospace.com this compound maintenance treatment in a HGSOC murine model was associated with decreased tumor burden and a lack of ascites. asx.com.au

Efficacy in Murine Models of Ovarian Cancer

Preclinical studies have investigated the efficacy of this compound in murine models of ovarian cancer, particularly focusing on chemotherapy-resistant high-grade serous ovarian cancer (HGSOC) guidetopharmacology.orglktlabs.com. Research conducted by collaborators at the University of California, San Diego (UCSD), demonstrated that this compound is active in mouse models of chemotherapy-resistant ovarian cancer guidetopharmacology.orglktlabs.com. These studies indicated improved tumor growth inhibition activity compared to a PARP inhibitor, niraparib, which is a standard-of-care agent for this patient population guidetopharmacology.orglktlabs.com. Furthermore, this compound showed promising activity in a model where niraparib therapy was ineffective guidetopharmacology.org.

Data presented at the American Association for Cancer Research (AACR) Special Conference in Cancer Research: Ovarian Cancer meeting in 2023 detailed a series of preclinical studies in ovarian cancer models guidetopharmacology.orglktlabs.com. Results suggested that this compound performed better than standard-of-care in models of chemotherapy-resistant high-grade serous ovarian cancer guidetopharmacology.orglktlabs.com.

In a homologous recombination repair proficient HGSOC murine model, this compound as maintenance therapy was found to be superior to niraparib at controlling tumor burden nih.gov. This compound maintenance treatment was associated with decreased tumor burden and a lack of ascites lktlabs.com. There was also a trend towards a decreased fraction of tumors expressing tumor checkpoint proteins (CD155, PDL1) with significantly decreased surface abundance lktlabs.com.

Preclinical Efficacy in HGSOC Murine Models

Model TypeComparison AgentKey FindingSource
Chemotherapy-resistant HGSOC murine modelsNiraparibImproved tumor growth inhibition and tolerability compared to niraparib guidetopharmacology.orglktlabs.com. guidetopharmacology.orglktlabs.com
HGSOC murine model where niraparib is ineffectiveNiraparibShowed promising activity guidetopharmacology.org. guidetopharmacology.org
Homologous recombination repair proficient HGSOC murine modelNiraparibSuperior at controlling tumor burden as maintenance therapy nih.gov. nih.gov

Potential for Overcoming Chemoresistance (e.g., Platinum and PARP Inhibitor Resistance)

Preclinical findings suggest a potential for this compound to overcome chemoresistance, including resistance to platinum-based chemotherapy and PARP inhibitors guidetopharmacology.orglktlabs.com. The activity of the FAK enzyme is reported to be upregulated in chemotherapy-resistant ovarian cancer guidetopharmacology.orglktlabs.com. Research indicates that FAK inhibition can re-sensitize cancer cells to standard-of-care chemotherapy and immunotherapy lktlabs.com.

Specifically, in preclinical models, this compound demonstrated activity in PARP inhibitor-resistant disease guidetopharmacology.orglktlabs.com. This is particularly relevant as patients with high-grade serous ovarian cancer often develop resistance to PARP inhibitors, even those with homologous recombination deficient (HRD) disease guidetopharmacology.orglktlabs.com. The preclinical models showed that this compound had better activity across non-HRD disease and, importantly, worked in PARP inhibitor-resistant disease guidetopharmacology.orglktlabs.com.

Exploratory Studies in Other Malignancies

This compound is being evaluated in a range of animal models of different cancer types to identify future development opportunities nih.gov.

Lung Cancer

While this compound is being evaluated in a range of animal models of different cancers, including for potential application in other cancer combination therapies nih.gov, specific detailed preclinical efficacy data for this compound in lung cancer models were not available in the provided search results.

Uveal Melanoma

Uveal melanoma is another area of potential application that has been explored for licensing, partnering, or co-development of this compound nih.gov. However, specific detailed preclinical efficacy data for this compound in uveal melanoma models were not available in the provided search results.

Glioblastoma Multiforme (context of FAK and MEK inhibitor combination)

Preclinical studies have investigated this compound in the context of combination therapy with MEK inhibitors for glioblastoma multiforme (GBM) uni.lu. Research using a panel of patient-derived human glioma stem cell lines explored combinations of FAK inhibitors, including this compound, with MEK inhibitors such as trametinib (B1684009) and GDC-0623 uni.lu.

These studies involved combination screening using dose combination matrices uni.lu. The data suggested that while combined targeting of FAK and MEK with small molecules can produce spikes of strong synergy in some GBM stem cell lines, the general trend observed across a panel of 14 human GSC lines indicated potent additivity in a notable proportion of lines uni.lu. Specifically, synergy was observed in 29% (4/14) of the tested lines, while potent additivity was seen in 50% (7/14) uni.lu.

The combination of FAK and MEK inhibitors also effectively inhibited spheroid growth and invasion across a diverse panel of patient-derived GBM stem cells in 3D assays. Molecular mechanisms underlying these effects included suppression of multiple kinase signaling pathways and enhanced apoptosis. In vivo, the combination therapy significantly reduced tumor volume in orthotopic transplantation models. These findings suggest that combining FAK and MEK inhibitors represents a promising therapeutic strategy to overcome the challenges of GBM treatment.

Preclinical Investigations of Amp 945 in Fibrotic Disease Models

Idiopathic Pulmonary Fibrosis (IPF)

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive lung disease characterized by excessive scarring of the lung tissue, leading to impaired lung function smallcaps.com.au. The pathogenesis of IPF involves the uncontrolled activation of lung fibroblasts and their differentiation into myofibroblasts, resulting in the excessive deposition of extracellular matrix proteins frontiersin.orgbiorxiv.org. AMP-945 has been investigated in preclinical models of IPF due to FAK's role in these processes pulmonaryfibrosisnews.combiotechdispatch.com.au.

In Vitro Anti-Fibrotic Effects on Fibroblast Activity

In vitro studies have explored the direct effects of this compound on fibroblast activity, a key component of fibrosis frontiersin.orgbiorxiv.org. While specific detailed data on this compound's in vitro effects on fibroblast activity from the search results are limited, the rationale for targeting FAK with this compound is based on FAK's known involvement in fibroblast function, including migration and extracellular matrix production pulmonaryfibrosisnews.combiotechdispatch.com.au. Inhibition of FAK is expected to lessen tissue scarring by interfering with these processes pulmonaryfibrosisnews.com. Research into the anti-fibrotic potential of compounds often involves evaluating their ability to inhibit processes like myofibroblast differentiation and the expression of extracellular matrix proteins in fibroblast cell lines frontiersin.orgbiorxiv.org.

Efficacy in Murine Models of Lung Fibrosis

Preclinical studies utilizing the bleomycin-induced mouse model of pulmonary fibrosis, an industry-standard model for IPF research, have investigated the efficacy of this compound in reducing lung fibrosis pulmonaryfibrosisnews.comsmallcaps.com.aupulmonaryfibrosisnews.com. In this model, fibrosis is induced by administering bleomycin (B88199) into the animals' lungs pulmonaryfibrosisnews.com.

Studies have shown that this compound was able to reduce, and in some cases, even reverse the formation of scar tissue in the lungs of these animal models smallcaps.com.aupulmonaryfibrosisnews.com. A head-to-head comparison study in the bleomycin-induced mouse model demonstrated that this compound was as effective as nintedanib (B1663095) (Ofev), an approved therapy for IPF, in significantly reducing lung fibrosis pulmonaryfibrosisnews.com. Treatment with either this compound or nintedanib resulted in comparable reductions in fibrosis pulmonaryfibrosisnews.com. Furthermore, combining this compound with nintedanib did not lead to increased efficacy in this model, suggesting that a maximal effect may have been achieved by each treatment alone pulmonaryfibrosisnews.com.

These studies were conducted by an independent contract research organization specializing in fibrosis disease models pulmonaryfibrosisnews.com. The treatment in these models typically began after fibrosis was already present, more closely mimicking the clinical scenario in humans with IPF pulmonaryfibrosisnews.com.

Exploratory Studies in Other Organ Fibrosis (e.g., Hepatic, Renal)

Beyond IPF, preclinical data supports the potential efficacy of this compound in other non-cancer fibrotic diseases, including those affecting the liver and kidney ampliatx.com. Fibrosis in organs like the liver and kidney involves similar underlying mechanisms, including the activation of fibroblasts and excessive matrix deposition, processes influenced by FAK activity pulmonaryfibrosisnews.combiotechdispatch.com.aunih.govfrontiersin.org.

While detailed preclinical data specifically on this compound in hepatic or renal fibrosis models were not extensively detailed in the provided search results, the mention of preclinical data supporting its efficacy in liver and kidney fibrosis indicates that exploratory studies have been conducted in these areas ampliatx.com. Research in liver fibrosis models often involves inducing fibrosis chemically (e.g., with carbon tetrachloride or thioacetamide) or through dietary means, while renal fibrosis models can include unilateral ureteral obstruction (UUO) or chemically induced injury frontiersin.orgfrontiersin.org. These models are used to evaluate the ability of potential therapies to reduce collagen deposition and improve organ function frontiersin.orgfrontiersin.org.

Research into Wound Healing and Scar Reduction

FAK is also involved in wound healing processes, which, when dysregulated, can lead to excessive scar formation biotechdispatch.com.auforemosthealthcare.net. Research has explored the potential of this compound in promoting wound healing and reducing scarring ampliatx.com.

Evaluation of Topical Administration Routes

A recent development in the research of this compound for wound healing and scar reduction is the initiation of a collaboration to investigate topical delivery of FAK inhibitors, including this compound, to wounds and burns ampliatx.com. This suggests that studies are underway to evaluate the feasibility and efficacy of administering this compound directly to the site of injury to potentially reduce scarring ampliatx.com. Topical administration could offer a localized approach to target fibroblast activity and matrix deposition in the wound bed foremosthealthcare.net. Preclinical evaluation of topical formulations typically involves assessing penetration, distribution, and efficacy in animal models of wound healing and scarring e-aaps.orgnih.gov.

Pharmacodynamic and Translational Biomarker Research for Amp 945

Assessment of Target Engagement in Preclinical Models

Assessing target engagement in preclinical models is essential to confirm that AMP-945 is effectively inhibiting FAK activity at the cellular and tissue level. This is typically achieved by quantifying levels of phosphorylated FAK (p-FAK), a direct indicator of FAK activation.

Quantification of Phosphorylated FAK (p-FAK) Levels in Experimental Tissues (e.g., skin biopsies in preclinical studies)

Preclinical studies have utilized the quantification of phosphorylated FAK (p-FAK) levels in experimental tissues to assess the target engagement of this compound. For instance, in skin biopsies from healthy volunteers in a Phase 1 trial, p-FAK levels were measured before and after dosing with this compound. aacrjournals.orgresearchgate.netsmallcaps.com.au This approach allowed researchers to evaluate the compound's ability to inhibit FAK activity in human tissue. Analysis of these samples required the development of a sensitive assay capable of measuring active p-FAK in skin samples. smallcaps.com.au Preclinical evaluation of this compound has shown potent anti-fibrotic activity both in vitro and in vivo, which is linked to its FAK inhibitory action. aacrjournals.org In mouse models of pancreatic cancer, evidence of on-target FAK inhibition in tumors was observed as a reduction in pY397FAK levels in the combination therapy groups. ascopubs.orgasco.orgresearchgate.net

Relationship between Compound Exposure and FAK Inhibition

A significant linear relationship has been observed between the decrease in p-FAK from baseline and this compound exposure, as measured by the area under the curve (AUC), following different doses in healthy volunteers. aacrjournals.orgresearchgate.net This indicates a dose-dependent reduction in p-FAK levels with increasing exposure to this compound, confirming that the compound's concentration in the body correlates with its inhibitory effect on FAK phosphorylation in tissues like skin. aacrjournals.orgresearchgate.netsmallcaps.com.au The results from a Phase 1 trial demonstrated that oral administration of this compound led to a decrease in active p-FAK, and the extent of FAK inhibition correlated with drug levels. smallcaps.com.au Pharmacodynamic data from this trial demonstrated target engagement. aacrjournals.orgresearchgate.net

Optimization of Dosing Regimens in Preclinical Models

Preclinical research has explored different dosing strategies to optimize the therapeutic effect of this compound, particularly focusing on pulsed dosing regimens.

Rationale for Pulsed Dosing Strategies Based on Pharmacodynamic Profiles

The rationale for exploring pulsed dosing strategies for this compound is based on its pharmacodynamic profile and the understanding of FAK's role in disease pathogenesis. FAK is involved in processes like fibrosis and creating a supportive tumor microenvironment. aacrjournals.orgpancreaticcancer.net.aupulmonaryfibrosisnews.comabmole.com Preclinical studies in mouse models of pancreatic ductal adenocarcinoma (PDAC) have shown that pulsed dosing of this compound, when added to chemotherapy, inhibited collagen deposition and cross-linking and potentiated the effect of chemotherapy, leading to increased survival. aacrjournals.org This suggests that intermittent FAK inhibition might be sufficient or even more effective in disrupting the pro-tumoral and pro-fibrotic functions of FAK without requiring continuous exposure. The anti-fibrotic activity of this compound in vitro and in vivo supports this approach. aacrjournals.org

Comparative Analysis of Pulsed versus Continuous Dosing in Disease Models

Comparative analysis of pulsed versus continuous dosing in preclinical disease models has provided insights into the optimal administration strategy for this compound. In the aggressive KPC mouse model of pancreatic cancer, adding pulsed priming dosing of this compound prior to gemcitabine (B846)/Abraxane chemotherapy improved survival by 27% compared to chemotherapy alone. ampliatx.com In contrast, chronic dosing of this compound improved survival by less than 10% when combined with the same chemotherapy regimen. ampliatx.com Another study in a human pancreatic cancer orthotopic model (TKCC-10-LO) showed that intermittent oral doses of this compound added to gemcitabine/Abraxane increased survival by 33% compared to chemotherapy alone. biomelbourne.org These findings suggest that a pulsed dosing schedule for this compound may be more effective than continuous dosing in enhancing the efficacy of standard-of-care chemotherapy in pancreatic cancer models. Preclinical data also supports the efficacy of AMP945 in combination with FOLFIRINOX chemotherapy in pancreatic cancer, with AMP945 administered in the days preceding FOLFIRINOX treatment showing increased survival compared to FOLFIRINOX alone. clinicaltrialsarena.comampliatx.com

Here is a data table summarizing the survival benefits observed with pulsed dosing in preclinical models:

Preclinical ModelCombination TherapyDosing RegimenSurvival Improvement (vs. Chemo Alone)Citation
KPC Mouse Model of Pancreatic CancerThis compound + Gemcitabine/AbraxanePulsed Priming27% ampliatx.com
KPC Mouse Model of Pancreatic CancerThis compound + Gemcitabine/AbraxaneChronic< 10% ampliatx.com
Human Pancreatic Cancer Orthotopic Model (TKCC-10-LO)This compound + Gemcitabine/AbraxaneIntermittent33% biomelbourne.org
Mouse Model of Pancreatic CancerThis compound + FOLFIRINOXPulsed~35% (subcutaneous) / ~30% (orthotopic) ascopubs.orgasco.org

Biomarker Discovery and Validation in Preclinical Settings

Biomarker discovery and validation in preclinical settings are crucial for identifying indicators that can predict response to this compound or monitor its pharmacodynamic effects. The quantification of p-FAK levels in tissues like skin biopsies has served as a key pharmacodynamic biomarker to demonstrate target engagement in preclinical and early clinical studies. aacrjournals.orgresearchgate.netsmallcaps.com.au The correlation between this compound exposure and the reduction in p-FAK levels provides a validated method for assessing the biological activity of the compound. aacrjournals.orgresearchgate.netsmallcaps.com.au In preclinical models of pancreatic cancer, the reduction in pY397FAK levels in tumors following treatment with this compound in combination with chemotherapy serves as evidence of on-target FAK inhibition. ascopubs.orgasco.orgresearchgate.net Additionally, an increase in cleaved caspase-3, a marker of apoptosis, was observed in tumors in the combination therapy groups, suggesting this could also serve as a relevant biomarker for the efficacy of this compound combinations. ascopubs.orgasco.orgresearchgate.net Preclinical studies aim to identify genetic dependencies that can be exploited with drug therapy and used as biomarkers to predict treatment response. nih.gov

Advanced Research Methodologies and Future Research Directions for Amp 945

In Vitro and Ex Vivo Research Techniques

In vitro and ex vivo studies are fundamental in the initial assessment of AMP-945, allowing for controlled environments to study cellular and molecular responses. These techniques provide insights into the compound's direct effects on target proteins and cellular behaviors.

High-Throughput Kinase Screening and Selectivity Profiling

High-throughput screening (HTS) is a crucial method for identifying compounds with desired activity against specific kinase targets, such as FAK, and assessing their selectivity across a broad panel of kinases. nih.gov This involves testing large libraries of compounds against the target enzyme in a rapid and automated fashion. Kinase selectivity profiling, often performed using biochemical assays, determines the potency of this compound against FAK compared to other kinases, which is essential for understanding potential off-target effects and predicting the therapeutic window. nih.govacs.org Techniques like radiometric Flashplate assays and nonradiometric Caliper mobility shift assays are used for this purpose, with mobility shift assays potentially yielding higher data quality. nih.gov this compound has been identified as a highly selective inhibitor of FAK with a reported KD of 0.21 nM. medchemexpress.com

Cell-Based Functional Assays (e.g., proliferation, migration, invasion, adhesion)

Cell-based assays are vital for evaluating the functional consequences of this compound treatment on various cellular processes relevant to disease progression, particularly in cancer. These assays include measuring cell proliferation, migration, invasion, and adhesion. Current time information in Kigali, RW.biomelbourne.orgaacrjournals.orgcreative-diagnostics.comnih.govresearchgate.netmdpi.comfrontiersin.orgaacrjournals.org

Proliferation Assays: These assays, such as MTT assays, quantify the rate of cell growth and division after exposure to this compound. Studies have shown that FAK inhibition can suppress cell proliferation. mdpi.comnih.gov

Migration Assays: Techniques like wound healing assays or Transwell migration assays are used to assess the ability of cells to move, a process often driven by FAK activity. mdpi.comfrontiersin.orgaacrjournals.orgnih.gov Inhibition of FAK by this compound has been shown to suppress cell migration. mdpi.com

Invasion Assays: Similar to migration assays, but often involving a barrier like Matrigel, invasion assays measure the ability of cells to penetrate through a matrix, mimicking the process of metastasis. frontiersin.org FAK plays a significant role in cell invasion. nih.gov

Adhesion Assays: These assays evaluate the ability of cells to adhere to a substrate, such as extracellular matrix proteins. mdpi.comfrontiersin.orgaacrjournals.org FAK is a central mediator of integrin-mediated cell adhesion. mdpi.comnih.gov Research indicates that modulating FAK can influence cell adhesion. mdpi.com

Table 1: Examples of Cell-Based Functional Assays Used in Research

Assay TypePurposeCommon TechniquesRelevance to FAK/AMP-945 Research
ProliferationMeasure cell growth and divisionMTT, Cell Counting, BrdU incorporationAssess impact of FAK inhibition on tumor cell growth. mdpi.comnih.gov
MigrationEvaluate cell movementWound Healing, Transwell MigrationStudy the role of FAK in cell motility and metastasis. mdpi.comfrontiersin.orgnih.gov
InvasionAssess ability to penetrate matrixTranswell Invasion (with Matrigel)Investigate the effect of FAK inhibition on metastatic potential. frontiersin.orgnih.gov
AdhesionMeasure cell attachment to substratesPlate-based adhesion assaysAnalyze the influence of FAK on cell-matrix interactions. mdpi.comnih.gov

Biochemical and Proteomic Analysis of Signaling Pathways (e.g., RPPA, Western Blot)

Biochemical and proteomic analyses are employed to investigate the molecular mechanisms underlying this compound activity, particularly its effects on FAK-mediated signaling pathways. Techniques such as Western Blot and Reverse-Phase Protein Array (RPPA) are commonly used. biomelbourne.orgcreative-diagnostics.comnishizukalab.orgwikipedia.orgnih.gov

Western Blot allows for the detection and quantification of specific proteins and their phosphorylation status, providing evidence of FAK inhibition and downstream pathway modulation. RPPA is a high-throughput proteomic technology that enables the quantitative measurement of hundreds of proteins and post-translational modifications across numerous samples simultaneously. creative-diagnostics.comnishizukalab.orgwikipedia.org This is particularly useful for analyzing complex signaling networks and identifying changes in protein expression or activation levels in response to this compound. creative-diagnostics.comwikipedia.org For example, RPPA profiling and Western blot validation have been used to elucidate the molecular mechanisms of FAK inhibitors, including the suppression of multiple kinase signaling pathways. researchgate.net Studies on FAK have utilized these methods to assess changes in FAK phosphorylation, such as at Tyr397, and the activation of downstream pathways like AKT. medchemexpress.commdpi.com

Advanced In Vivo Model Systems

In vivo models are crucial for evaluating the efficacy of this compound in a complex biological system and assessing its effects on tumor growth, metastasis, and the tumor microenvironment.

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) are valuable tools for studying the role of specific genes, such as FAK, in disease development and progression. nih.govbiorxiv.orgnih.govanr2025.org These models can be designed to express or delete genes of interest, allowing researchers to investigate the impact of FAK modulation in a physiologically relevant context. GEMMs can spontaneously develop tumors that mimic human malignancies, providing a more accurate representation of the disease than some other in vivo models. nih.gov They are used to evaluate the in vivo potency of compounds like this compound and study their effects on tumor volume, survival, and potential resistance mechanisms. medchemexpress.combiomelbourne.orgaacrjournals.orgresearchgate.netpatsnap.com For instance, mouse models of pancreatic ductal adenocarcinoma (PDAC), including the aggressive KPC model and orthotopic transplantation models using human pancreatic cancer cells, have been used to demonstrate that this compound can improve the effectiveness of standard chemotherapy and increase survival. biomelbourne.orgaacrjournals.orgpatsnap.com Xenograft models, where human cancer cells (e.g., MDA-MB-231 breast cancer cells or human pancreatic cancer cells) are implanted into immunocompromised mice, are also utilized to assess the in vivo anti-tumor activity of this compound. medchemexpress.combiomelbourne.org

Table 2: Examples of In Vivo Mouse Models Used in this compound Research

Model TypeDescriptionApplication in this compound Research
Genetically Engineered Mouse Models (GEMMs)Mice with specific genetic alterations mimicking human disease.Studying the role of FAK in tumor development and evaluating this compound in a relevant genetic background. nih.govbiorxiv.orgnih.govanr2025.org
Xenograft ModelsHuman cancer cells implanted into immunocompromised mice.Assessing the anti-tumor efficacy of this compound against human cancers in vivo. medchemexpress.combiomelbourne.org
Orthotopic Transplantation ModelsCancer cells implanted into the corresponding organ in mice.Evaluating this compound efficacy in a more physiologically relevant tumor microenvironment. biomelbourne.orgresearchgate.net

Organoid and Spheroid Culture Systems

Organoid and spheroid culture systems represent advanced three-dimensional (3D) in vitro models that bridge the gap between traditional 2D cell cultures and complex in vivo models. nih.govfrontiersin.orgnih.govsigmaaldrich.com Spheroids are typically formed from cancer cell lines or tumor biopsies as aggregates, while organoids are derived from stem cells or primary tissues and can self-organize into structures that recapitulate aspects of the original organ's architecture and function. nih.govfrontiersin.orgnih.govsigmaaldrich.com These 3D models better mimic the in vivo tumor microenvironment, including cell-cell and cell-matrix interactions, and can exhibit gradients of nutrients and oxygen similar to those found in tumors. frontiersin.orgnih.gov They are increasingly used for drug screening and personalized medicine approaches, offering a more predictive platform for evaluating the efficacy of compounds like this compound compared to 2D cultures. nih.govfrontiersin.orgnih.govsigmaaldrich.com Studies have shown that FAK inhibitors can effectively inhibit spheroid growth and invasion in patient-derived glioblastoma stem cells. researchgate.net Organoids derived from patient tumors can be used to assess individual patient responses to cancer drugs, including FAK inhibitors. frontiersin.orgsigmaaldrich.com

Computational and Systems Biology Approaches

Computational and systems biology approaches are valuable tools in drug discovery and understanding complex biological networks.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are utilized to predict the binding affinity and interaction of compounds, such as FAK inhibitors like this compound, with the active site of FAK. researchgate.net These computational techniques can help in identifying potential lead compounds and understanding the molecular basis of inhibitor-target interactions. researchgate.netamazonaws.com While specific detailed findings of molecular docking and dynamics simulations for this compound were not extensively detailed in the search results, the general application of these methods to FAK inhibitors is well-established in research aimed at identifying potent compounds and understanding their binding characteristics. researchgate.netamazonaws.com

Network Analysis of FAK-Mediated Pathways

FAK acts as a signaling hub, integrating extracellular and intracellular stimuli and mediating bidirectional integrin-mediated cell adhesion and migration signals. nih.gov It functions as a scaffold for a variety of proteins, connecting to different downstream intracellular pathways involved in cell motility, survival, and gene expression. biologists.combiologists.com Network analysis of FAK-mediated pathways aims to decipher the complex interactions and signaling cascades regulated by FAK. This includes pathways related to cell survival, proliferation, migration, invasion, and the tumor microenvironment. listcorp.comnih.govlistcorp.combiologists.comfrontiersin.org Understanding these networks can reveal how FAK inhibition by compounds like this compound impacts multiple cellular processes and potentially overcomes mechanisms of drug resistance. frontiersin.orgmdpi.com FAK signaling connects to pathways such as the phosphoinositide 3-kinase (PI3K) and Wnt signaling pathways, which are involved in cell survival. biologists.com

AI-Driven Approaches in Drug Discovery and Target Identification

Emerging Concepts in FAK Biology and Therapeutic Opportunities

Emerging research is shedding light on less-explored aspects of FAK biology, presenting new therapeutic opportunities.

Role of FAK in Immunomodulation within the Tumor Microenvironment

FAK plays a crucial role in remodeling the fibrotic tumor microenvironment and is involved in immunomodulation. listcorp.comlistcorp.com The tumor microenvironment (TME) in cancers like PDAC is characterized by dense desmoplasia and immunosuppression, contributing to therapeutic resistance. nih.gov FAK inhibition has been shown to influence the TME and potentially enhance the efficacy of other therapies, including immunotherapy. asco.orgnih.govresearchgate.net Studies suggest that FAK can regulate antigen processing and presentation pathways, and FAK deficiency may promote the expression of certain factors influencing the immune response within the TME. researchgate.net Targeting FAK with inhibitors like this compound may help to overcome the immunosuppressive nature of the TME and improve anti-tumor immunity. nih.gov

FAK's Kinase-Independent Scaffolding Functions

Beyond its well-known kinase activity, FAK also functions as a scaffolding protein, mediating protein-protein interactions that regulate diverse cellular activities. biologists.combiologists.comfrontiersin.orgmdpi.comtandfonline.comnih.gov These kinase-independent scaffolding functions are increasingly recognized as important in cancer progression and can contribute to processes like cell survival and proliferation. biologists.comfrontiersin.orgmdpi.comtandfonline.com For example, nuclear FAK can stabilize complexes like p53-MDM2, leading to p53 degradation in a kinase-independent manner. biologists.comfrontiersin.orgmdpi.com Targeting these scaffolding functions, potentially through the disruption of specific protein-protein interactions mediated by FAK's domains like the FERM domain, represents an alternative therapeutic strategy. frontiersin.orgmdpi.com Research is exploring inhibitors that can specifically target FAK's scaffolding role. tandfonline.com

Mechanisms of Acquired Resistance to FAK Inhibitors (General FAKi research)

Acquired resistance to focal adhesion kinase (FAK) inhibitors is a significant challenge in cancer therapy, involving complex cellular adaptations and pathway reprogramming. FAK, a non-receptor tyrosine kinase, plays a crucial role in numerous signaling pathways that contribute to tumor progression, metastasis, and resistance to various treatments, including chemotherapy, radiotherapy, and targeted therapies. tandfonline.comonclive.com

Several mechanisms contribute to acquired resistance to FAK inhibitors. One key mechanism involves the compensatory activation of alternative signaling pathways that can bypass FAK inhibition. For instance, receptor tyrosine kinases (RTKs) have been shown to directly phosphorylate FAK at tyrosine 397 (Y397), a critical residue for FAK activation, even in the presence of FAK kinase inhibitors. aacrjournals.orgnih.gov This transphosphorylation by RTKs can rescue and maintain FAK activation, as well as downstream pathways like MAPK and AKT, thereby promoting drug resistance. aacrjournals.org HER2, for example, can interact directly with the FAK-FERM domain and induce Y397 phosphorylation, contributing to resistance in HER2-positive cancers. aacrjournals.orgfrontiersin.orgnih.gov

Tumors harboring BRAF or KRAS mutations can develop resistance to BRAF or MEK inhibitors, often accompanied by heightened FAK expression and activation of the Wnt/β-catenin signaling pathway. onclive.comfrontiersin.orgnih.gov This compensatory activation of FAK-related pathways, such as FAK/SRC and FAK/YAP, can contribute to the ineffectiveness of single-targeted therapies. nih.gov Combining FAK inhibitors with MAPK inhibitors has shown potential to overcome this compensatory ERK activation and synergistically inhibit tumor cell migration and invasion. frontiersin.orgnih.gov

The tumor microenvironment (TME) also plays a critical role in mediating drug resistance. Cancer-associated fibroblasts (CAFs), which are often activated by FAK, contribute to a dense, fibrotic stroma that acts as a physical barrier impeding drug delivery. tandfonline.comhub-xchange.com CAFs can also promote drug resistance through mechanisms such as stabilizing β1 integrins and activating the FAK-YAP pathway. tandfonline.com Targeting FAK can potentially reduce the density and stiffness of this fibrous tissue, "priming" the tumor for other therapies like chemotherapy or antibody-drug conjugates (ADCs), and enhancing their penetration and efficacy. hub-xchange.comgarvan.org.aupancreaticcancer.net.au

Other pathways implicated in FAK inhibitor resistance include the PI3K/AKT/mTORC1 pathway, where inhibiting FAK has been shown to enhance sensitivity to mTORC1 inhibitors in resistant tumors, suggesting a reliance on FAK in such cases. frontiersin.orgnih.gov The FAK/PYK2/GSK3β/β-catenin axis has also been linked to tumorigenesis and resistance in various cancers. tandfonline.com

Understanding these diverse mechanisms of acquired resistance is crucial for developing more effective combination therapies and strategies to overcome treatment limitations associated with FAK inhibitors.

Translational Research and Biomarker Discovery Initiatives

Translational research in the field of FAK inhibition focuses on moving preclinical findings into clinical applications and identifying biomarkers to predict patient response and guide treatment strategies. Given the modest activity often observed with FAK inhibitors as monotherapies, a major focus is on combination approaches. tandfonline.comonclive.comnih.govhub-xchange.com Translational studies aim to identify optimal drug combinations, dosing schedules (e.g., pulsed vs. continual dosing), and patient populations most likely to benefit. hub-xchange.comaacrjournals.org

Biomarker discovery initiatives are critical for personalizing FAK inhibitor therapy. It is hypothesized that FAK inhibitors are most effective in cancers that are "FAK-dependent," where elevated FAK expression or activity significantly contributes to tumor progression and resistance. tandfonline.com While measuring FAK protein levels can be a starting point, it may not be sufficient to fully determine FAK dependency. tandfonline.com

Potential predictive biomarkers for FAK inhibitor sensitivity are being investigated. In malignant pleural mesothelioma (MPM), low expression of the NF2 tumor suppressor gene product, Merlin, has been identified as a potential predictor of increased sensitivity to FAK inhibition. nih.govresearchgate.net Studies have shown that Merlin-negative MPM cells exhibit greater dependence on cell-extracellular matrix-induced FAK signaling, making them more vulnerable to FAK inhibitors. nih.gov

In ovarian cancer, research has explored gene expression signatures to predict sensitivity to FAK inhibitors. A 64-gene signature was identified that could distinguish sensitive and resistant cell lines. aacrjournals.org Expression levels of certain genes within this signature correlated with sensitivity to FAK inhibitors in preclinical models, providing a rationale for clinical validation. aacrjournals.org

Other potential biomarkers include the T cell co-stimulatory ligand CD80, which has been suggested as a potential predictive biomarker for response to anti-FAK therapy in some tumor models. researchgate.net Elevated FAK activity in tumor biopsies is also being explored as a potential biomarker to select responsive patients and monitor treatment effects. hub-xchange.comresearchgate.net

In the context of combination therapies, specific biomarkers are being investigated. For example, KRAS mutations are expected to become an integrated biomarker for upcoming combination therapy involving MEK and FAK inhibitors in low-grade serous ovarian cancer. ajmc.com A high CAF gene signature or elevated FAK activity in tumor biopsies are also being considered as potential biomarkers to predict which tumors might benefit most from FAK inhibitors combined with ADCs. hub-xchange.com

Translational research also involves evaluating the pharmacokinetics, safety, and efficacy of FAK inhibitors like this compound in clinical trials. This compound (narmafotinib) is a highly selective FAK inhibitor undergoing clinical evaluation, particularly in combination with chemotherapy for pancreatic cancer. garvan.org.aupancreaticcancer.net.auguidetopharmacology.orgcancerresearchhorizons.com Preclinical studies with this compound have shown its ability to reduce fibrosis in the TME, thereby potentially enhancing the delivery and effectiveness of chemotherapy. garvan.org.aupancreaticcancer.net.auaacrjournals.org Clinical trials, such as the ACCENT trial (AMP945-PC-201), are evaluating pulsed dosing regimens of this compound in combination with standard chemotherapy in patients with advanced pancreatic cancer, with a focus on assessing pharmacokinetic properties, safety, efficacy, and pharmacodynamic evidence of target engagement. aacrjournals.orgpancreaticcentre.org.au The FDA has granted Fast Track Designation to narmafotinib for advanced pancreatic cancer, aiming to expedite its development. cancerresearchhorizons.com

These translational research and biomarker discovery initiatives are vital for optimizing the clinical application of FAK inhibitors and improving patient outcomes.

Q & A

Q. What is the mechanism of action of AMP-945, and how is its FAK inhibition quantified experimentally?

this compound selectively inhibits focal adhesion kinase (FAK) by binding to its catalytic domain with a dissociation constant (KD) of 0.21 nM . Its inhibitory efficacy is typically measured using in vitro kinase assays and cellular models. For example, in MDA-MB-231 breast cancer cells, this compound suppresses FAK autophosphorylation at residue Y397 (a marker of FAK activation) with an IC50 of 7 nM, while demonstrating low cytotoxicity (IC50 = 2.7 μM in viability assays) . Researchers should use phospho-specific antibodies in Western blotting or ELISA to quantify Y397-FAK levels post-treatment.

Q. Which preclinical models are most relevant for studying this compound’s antitumor effects?

this compound has been tested in breast cancer models (e.g., MDA-MB-231 cells) and pancreatic cancer xenografts . For in vivo studies, dosing regimens typically align with pharmacokinetic profiles from Phase I trials, where oral administration achieved sustained plasma concentrations without dose-limiting toxicities . Researchers should prioritize models with high FAK dependency, such as tumors with mesenchymal or metastatic phenotypes, and validate results using histopathology (e.g., immunohistochemistry for FAK activity markers).

Q. How do this compound’s pharmacokinetic parameters inform experimental design?

In Phase I trials, this compound demonstrated dose-proportional exposure across 15–125 mg doses, with a half-life suitable for once-daily dosing . For preclinical studies, researchers should replicate clinically achievable plasma concentrations (Cmax and AUC) in animal models. For example, if a 60 mg dose in humans yields a Cmax of 1.2 μM, equivalent doses in mice can be calculated using body surface area normalization.

Advanced Research Questions

Q. How can contradictions between this compound’s in vitro potency and in vivo efficacy be resolved?

While this compound shows nanomolar IC50 values in vitro , its in vivo antitumor effects may vary due to tumor microenvironment factors (e.g., stromal interactions, hypoxia). To address this, researchers should:

  • Compare FAK inhibition in 2D monolayers vs. 3D organoid cultures.
  • Use intravital imaging to assess drug penetration in live tumor models.
  • Validate target engagement via PET imaging with FAK-specific tracers .

Q. What methodological considerations are critical for designing combination therapies with this compound?

this compound’s selectivity makes it suitable for combinations with chemotherapy or immunotherapy. Key steps include:

  • Synergy testing : Use Chou-Talalay assays to calculate combination indices (CI) in cell lines.
  • Sequencing : Administer this compound prior to cytotoxic agents to prime tumor cells for apoptosis .
  • Biomarker integration : Monitor FAK pathway components (e.g., paxillin, AKT) and immune infiltrates (CD8+ T cells) in treated tumors .

Q. How does this compound compare structurally and functionally to other FAK inhibitors in clinical development?

InhibitorTarget IC50Clinical StageKey Differentiator
This compound7 nM (cellular) Phase I High selectivity; oral bioavailability
Defactinib (VS-6063)0.6 nM Phase II Dual FAK/PYK2 inhibition
GSK-22560984 nM Phase I CNS penetration
This compound’s low cytotoxicity and lack of off-target effects (e.g., no inhibition of PYK2 at therapeutic doses) make it advantageous for long-term regimens .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Dose-escalation trials : Use Bayesian models (e.g., continual reassessment method) to identify the maximum tolerated dose (MTD) while minimizing patient risk .
  • In vitro assays: Fit dose-response curves with nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) and report IC50 values with 95% confidence intervals.
  • Address variability by repeating experiments ≥3 times and applying ANOVA with post-hoc corrections .

Methodological Resources

  • FAK activity assays : Refer to protocols in for phospho-FAK quantification.
  • Phase I trial design : Follow the SAD/MAD framework from Amplia Therapeutics’ study, emphasizing safety monitoring and pharmacokinetic/pharmacodynamic (PK/PD) correlations .
  • Data reporting : Adhere to analytical standards in (e.g., reporting mean effect sizes, variability metrics, and p-values with ≤3 decimal places).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.